molecular formula C8H8F6O2 B3028864 2,2,3,4,4,4-Hexafluorobutyl methacrylate CAS No. 36405-47-7

2,2,3,4,4,4-Hexafluorobutyl methacrylate

Cat. No. B3028864
M. Wt: 250.14 g/mol
InChI Key: DFVPUWGVOPDJTC-UHFFFAOYSA-N
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Patent
US04539250

Procedure details

To 12 parts of methacrylic acid chloride were added 60 parts of 2,2,3,4,4,4-hexafluorobutyl alcohol as a reactant and a solvent and 0.1 part of hydroquinone dimethyl ether as a polymerization inhibitor. The mixture was heated at a temperature of 90° to 100° C. for 3 hours. The reaction mixture was distilled to give 15 parts of 2,2,3,4,4,4-hexafluorobutyl methacrylate (hereinafter referred to as "HFBMA") having a boiling point of 60° to 63° C./20 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2]([CH3:4])=[CH2:3].[F:7][C:8]([F:17])([CH:11]([F:16])[C:12]([F:15])([F:14])[F:13])[CH2:9][OH:10].COC1C=CC(OC)=CC=1>>[C:1]([O:10][CH2:9][C:8]([F:17])([F:7])[CH:11]([F:16])[C:12]([F:15])([F:13])[F:14])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(C(C(F)(F)F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at a temperature of 90° to 100° C. for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC(C(C(F)(F)F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04539250

Procedure details

To 12 parts of methacrylic acid chloride were added 60 parts of 2,2,3,4,4,4-hexafluorobutyl alcohol as a reactant and a solvent and 0.1 part of hydroquinone dimethyl ether as a polymerization inhibitor. The mixture was heated at a temperature of 90° to 100° C. for 3 hours. The reaction mixture was distilled to give 15 parts of 2,2,3,4,4,4-hexafluorobutyl methacrylate (hereinafter referred to as "HFBMA") having a boiling point of 60° to 63° C./20 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2]([CH3:4])=[CH2:3].[F:7][C:8]([F:17])([CH:11]([F:16])[C:12]([F:15])([F:14])[F:13])[CH2:9][OH:10].COC1C=CC(OC)=CC=1>>[C:1]([O:10][CH2:9][C:8]([F:17])([F:7])[CH:11]([F:16])[C:12]([F:15])([F:13])[F:14])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(C(C(F)(F)F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at a temperature of 90° to 100° C. for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC(C(C(F)(F)F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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